N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-[4-(propan-2-yl)phenyl]benzenesulfonamide
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Overview
Description
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-[4-(propan-2-yl)phenyl]benzenesulfonamide is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound features a piperazine ring substituted with a methoxyphenyl group, an oxoethyl linkage, and a benzenesulfonamide moiety. Its unique structure allows it to interact with various biological targets, making it a subject of research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-[4-(propan-2-yl)phenyl]benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with an appropriate acylating agent to introduce the oxoethyl group.
Sulfonamide Formation: The intermediate product is then reacted with 4-methyl-N-[4-(propan-2-yl)phenyl]benzenesulfonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-[4-(propan-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxoethyl linkage can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-[4-(propan-2-yl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-[4-(propan-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methoxyphenyl group allow it to bind to these targets, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features used as an antihypertensive agent.
Uniqueness
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-[4-(propan-2-yl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C29H35N3O4S |
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Molecular Weight |
521.7 g/mol |
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(4-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C29H35N3O4S/c1-22(2)24-7-9-26(10-8-24)32(37(34,35)28-15-5-23(3)6-16-28)21-29(33)31-19-17-30(18-20-31)25-11-13-27(36-4)14-12-25/h5-16,22H,17-21H2,1-4H3 |
InChI Key |
BZILITVYUKIESW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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